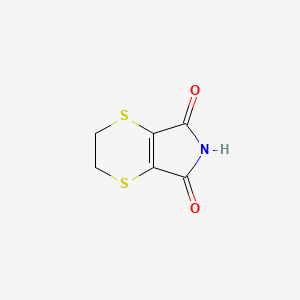

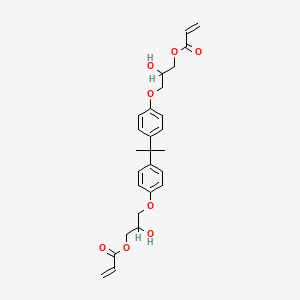

p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO-

Vue d'ensemble

Description

Synthesis Analysis

Synthesis techniques for compounds related to p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO- often involve multi-step reactions and the use of specific reagents to achieve the desired molecular architecture. For example, the Atwal-Biginelli cyclocondensation reaction and the aza-Wittig reaction are prominent methods for synthesizing complex pyrimidine derivatives, which share structural similarities with p-DITHIIN compounds (Nishimura et al., 2011); (Chen et al., 2009).

Molecular Structure Analysis

The molecular structure of p-DITHIIN derivatives is characterized by complex heterocyclic systems. X-ray crystallography has been used to confirm the structure of related compounds, showcasing the importance of detailed structural analysis in understanding the molecular geometry and the arrangement of atoms within these compounds (Dotsenko et al., 2023).

Chemical Reactions and Properties

p-DITHIIN derivatives participate in various chemical reactions, highlighting their reactivity and the potential for further chemical modification. The synthesis and reactivity of these compounds are influenced by their unique structural features, which can lead to a wide range of derivatives with diverse chemical properties (Schweizer, 1969).

Physical Properties Analysis

The physical properties of p-DITHIIN derivatives, such as solubility, melting point, and thermal stability, are crucial for their potential applications in various fields. Studies on similar compounds have provided insights into their behavior under different conditions, which is essential for practical applications (Găină et al., 2001).

Chemical Properties Analysis

The chemical properties of p-DITHIIN derivatives, including their reactivity towards different reagents and their behavior in various chemical environments, are significant for their application in synthesis and material science. Research into related compounds has shed light on these aspects, contributing to a better understanding of their chemical behavior (Neiland et al., 1992).

Applications De Recherche Scientifique

Environmental Science and Pollution Research

- Specific scientific field : Environmental Science and Pollution Research .

- Summary of the application : This compound is used in a pilot study for the enhanced transformation of a metabolite 3,5-dichloroaniline derived from dicarboximide fungicides through an immobilized laccase mediator system .

- Methods of application or experimental procedures : The study involved the immobilization of laccase on microporous support surfaces. The immobilized laccase exhibited excellent thermal stability, pH adaptability, storage stability, and reusability compared to free laccase .

- Results or outcomes : The immobilized laccase efficiently removed studied 3,5-DCA (99–100%) in the aqueous medium, within 72 hours in the presence of catechol .

Organic and Macromolecular Chemistry

- Specific scientific field : Organic and Macromolecular Chemistry .

- Summary of the application : 1,4-Dithianes, derivatives of p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO-, are used as attractive C2-building blocks for the synthesis of complex molecular architectures .

- Methods of application or experimental procedures : The specific heterocyclic reactivity of 1,4-Dithianes is harnessed for the controlled synthesis of carbon–carbon bonds .

- Results or outcomes : The versatility of 1,4-Dithianes arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .

Thermoelectric Materials

- Specific scientific field : Thermoelectric Materials .

- Summary of the application : The compound is used in the study of doping dependent in-plane and cross-plane thermoelectric performance of thin n-type polymer P(NDI2OD-T2) films .

- Methods of application or experimental procedures : The study involved solution doping with 4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline (N-DPBI). UV–vis spectroscopy and grazing-incidence wide-angle X-ray scattering were applied to elucidate the mechanisms of the doping process .

- Results or outcomes : A maximum power factor of (1.84 ± 0.13) µW K−2m1 is achieved in an in-plane geometry for 5 wt% dopant concentration .

Organic Field-Effect Transistors

- Specific scientific field : Organic Field-Effect Transistors .

- Summary of the application : The compound is used in the study of solution-processed air-stable n-channel field effect transistors and complementary circuit .

- Methods of application or experimental procedures : The study involved solution doping with N,N′-dialkyl-6,13-dicyano pentacene-2,3:9,10-bis (dicarboximide) (1). The photophysical, electrochemical and thermal properties of 1 were investigated .

- Results or outcomes : Solution-processed top-contact thin film transistors based on such linear aromatic dicarboximide showed typical n-channel characteristics with a high electron mobility of up to 0.08 cm 2 V −1 s −1 and a high Ion / Ioff ratio of 10 6 to 10 7 .

Plant Growth Regulants

- Specific scientific field : Plant Growth Regulants .

- Summary of the application : The compound is used as a plant growth regulant .

- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not detailed in the available information .

- Results or outcomes : The specific results or outcomes are not detailed in the available information .

Propriétés

IUPAC Name |

2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S2/c8-5-3-4(6(9)7-5)11-2-1-10-3/h1-2H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIVQWHLYNEVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179271 | |

| Record name | 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO- | |

CAS RN |

24519-85-5 | |

| Record name | 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024519855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24519-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ELP39NWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

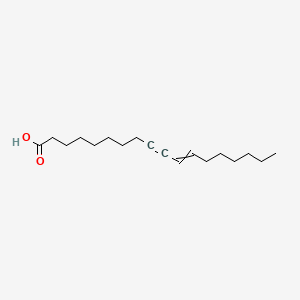

![N-[2-[4-(3-cyclohexyl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]but-2-enamide](/img/structure/B1207762.png)

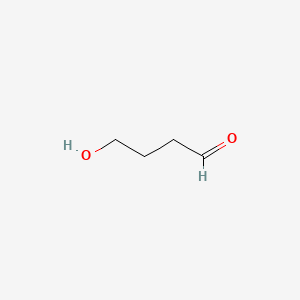

![1,3-Propanedione, 1-[4-(1-methylethyl)phenyl]-3-phenyl-](/img/structure/B1207770.png)

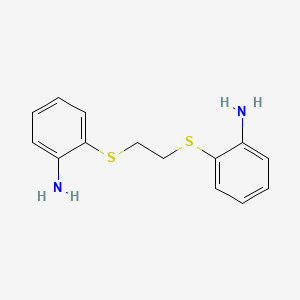

![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)